molecular formula C14H30O6P2 B1608487 Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester CAS No. 48074-47-1

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester

Cat. No.: B1608487
CAS No.: 48074-47-1
M. Wt: 356.33 g/mol
InChI Key: IPUAADANTWKVJD-UHFFFAOYSA-N
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Description

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester (CAS RN: 48074-47-1), also known as tetraisopropyl vinylidene diphosphonate, is an organophosphorus compound with the molecular formula C₁₄H₃₀O₆P₂ and an average molecular mass of 356.336 g/mol . Its structure features an ethenylidene (-CH=CH-) group bridging two phosphonate moieties, each esterified with four isopropyl groups. This configuration imparts unique steric and electronic properties, making it valuable in organic synthesis, coordination chemistry (as a ligand for transition metals), and materials science .

Key physical properties (where available) include:

  • ChemSpider ID: 3686434 .
  • Solubility: Insoluble in water, typical of highly esterified phosphonates .

Properties

IUPAC Name

2-[1-di(propan-2-yloxy)phosphorylethenyl-propan-2-yloxyphosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O6P2/c1-10(2)17-21(15,18-11(3)4)14(9)22(16,19-12(5)6)20-13(7)8/h10-13H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUAADANTWKVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(=C)P(=O)(OC(C)C)OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963993
Record name Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate)
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Molecular Weight

356.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48074-47-1
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-ethenylidenebis[phosphonate]
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Record name Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester
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Record name Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester
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Record name Tetrapropan-2-yl ethene-1,1-diylbis(phosphonate)
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Record name Phosphonic acid, P,P'-ethenylidenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester
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Preparation Methods

Michaelis-Arbuzov Reaction-Based Synthesis

The classical and widely used approach for preparing dialkyl phosphonates, including tetraisopropyl vinylidene diphosphonate, is the Michaelis-Arbuzov reaction. This involves the nucleophilic substitution of trialkyl phosphites with alkyl halides or bis(haloalkyl) compounds.

  • Process : Trialkyl phosphite (e.g., triisopropyl phosphite) reacts with a suitable bis(haloalkyl) substrate under controlled heating to form the dialkyl phosphonate ester.
  • Microwave-Assisted Variant : Recent advances include microwave heating to accelerate the reaction, improving yield and reducing reaction times significantly. For example, microwave radiation at 2.45 GHz can be used to heat the reaction mixture in a closed vessel, achieving better homogenization and preventing overheating.
  • Advantages : This method is more effective, faster, less expensive, and environmentally friendly compared to traditional reflux methods. It also allows for continuous-flow processing, suitable for industrial scale.

Choice of Phosphite Ester: Triisopropyl Phosphite

Triisopropyl phosphite is preferred over triethyl phosphite for the following reasons:

  • Boiling Point : Triisopropyl phosphite has a higher boiling point (181 °C) than triethyl phosphite (156 °C), allowing for higher reaction temperatures and shorter reaction times.
  • Byproduct Reactivity : The alkyl halide byproduct from triisopropyl phosphite (isopropyl bromide) is less reactive than ethyl bromide formed from triethyl phosphite. This reduces side reactions that consume phosphite and complicate purification.
  • Solvent Role : Triisopropyl phosphite can act as both reagent and solvent, eliminating the need for additional solvents and simplifying the reaction setup.

Improved Cross-Coupling Procedure

An alternative and improved method involves a C–P cross-coupling reaction:

  • Catalyst : Anhydrous nickel chloride (around 13 mol%) is used as a catalyst.
  • Reaction Conditions : The reaction is carried out under argon atmosphere with reflux at approximately 160 °C.
  • Substrate Addition : The bis(haloaryl) substrate is added slowly over 2–2.5 hours to the refluxing triisopropyl phosphite and nickel chloride mixture.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.
  • Post-Reaction Processing : After completion, excess phosphite and byproducts are removed by increasing gas flow, and the product is purified by washing with hexane.

This method achieves high yields (up to 93%) and significantly reduces reaction times compared to conventional methods, which can take 20 hours or more.

Hydrolysis to Phosphonic Acid

The dialkyl phosphonate esters obtained are converted to the corresponding phosphonic acids by hydrolysis:

  • Conventional Hydrolysis : Prolonged reflux in 6 M HCl was found too harsh, often cleaving the C–P bond and leading to decomposition.
  • Trimethylbromosilane (TMSiBr) Method : A milder and more effective method involves transesterification with TMSiBr, forming bis(trimethylsilyl) phosphonate intermediates. Subsequent hydrolysis with water or short-chain alcohols yields the phosphonic acid with overall yields above 70%.
  • Mechanism : The bromide ion acts as a leaving group in the substitution on silicon, followed by nucleophilic attack and formation of intermediates leading to the phosphonic acid.

Comparative Data Table of Preparation Methods

Preparation Method Reaction Time Temperature (°C) Catalyst Yield (%) Notes
Conventional Michaelis-Arbuzov ~20 hours Reflux (~130-160) None Moderate Longer reaction times, traditional reflux setup
Microwave-Assisted Michaelis-Arbuzov 2–5 hours Microwave heating None Higher Faster, more efficient, environmentally friendly
Improved C–P Cross-Coupling 5–6 hours total 160 NiCl2 (13 mol%) Up to 93 High yield, reduced time, triisopropyl phosphite solvent
Hydrolysis with 6 M HCl Several hours Reflux None Low Harsh conditions, C–P bond cleavage
Hydrolysis with TMSiBr Mild conditions Ambient to mild None >70 Mild, high yield, preserves C–P bond

Summary of Research Findings

  • The use of triisopropyl phosphite is critical for improving reaction efficiency and selectivity due to its higher boiling point and less reactive byproducts.
  • Microwave-assisted Michaelis-Arbuzov reactions provide a greener and faster alternative to conventional heating.
  • The improved C–P cross-coupling method with nickel chloride catalyst offers a significant reduction in reaction time and high yields.
  • The TMSiBr-mediated hydrolysis method is superior to acid hydrolysis, preventing degradation of the phosphonate and improving overall yields.
  • These methods collectively enhance the feasibility of industrial-scale synthesis of tetraisopropyl vinylidene diphosphonate and related phosphonic acids.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes selective esterification via alkoxy group transfer . A notable reaction involves triethyl orthoacetate (2a) as an ethoxy group donor, leading to the formation of monoesters with high selectivity.

  • Mechanism :

    • Formation of unstable intermediate A via reaction with benzylphosphonic acid derivatives .

    • Decomposition of A releases ethanol and ethyl acetate, yielding monoester products (e.g., 3a , 3b ).

    • At elevated temperatures, monoesters react with additional triethyl orthoacetate to form pyrophosphonate intermediates (e.g., C ) .

  • Key Results :

    • Triethyl orthoacetate (2a) achieves 84–83% conversion to monoesters, with minimal diester byproducts (<3% yield) .

    • Other donors (e.g., trimethyl orthoacetate, 2b) show reduced efficiency .

Comparison of Alkoxy Group Donors

DonorConversion (%)Selectivity (Monoester vs. Diester)
Triethyl orthoacetate (2a)83–84>97% monoester
Trimethyl orthoacetate (2b)LowerReduced selectivity
Diethoxymethyl acetate (2g)ModerateVariable

Hydrolysis Reactions

The compound can undergo hydrolysis to produce phosphonic acids, with methods optimized to avoid harsh conditions.

  • Method 1: Acidic Hydrolysis

    • Traditional HCl-mediated hydrolysis risks cleavage of the C-P bond .

  • Method 2: McKenna Procedure

    • Uses bromotrimethylsilane (BTMS) followed by methanolysis .

    • Generates phosphonic acids with higher yields (>70%) and preserves the C-P bond .

  • Method 3: Trimethylbromosilane (TMSiBr) Route

    • TMSiBr reacts with dialkyl phosphonates, forming intermediates that hydrolyze to phosphonic acids .

    • Example: Hydrolysis of triisopropyl phosphite derivatives under reflux yields phosphonic acids with improved purity .

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Steric Effects : Bulky isopropyl groups stabilize intermediates during substitution .

  • Electron Withdrawal : The ethenylidene group may enhance electrophilicity at phosphorus centers, facilitating nucleophilic attack .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
Phosphonic acid derivatives are known for their antiviral properties. For instance, tetraisopropyl methylenediphosphonate, a related compound, is utilized in the preparation of AZT 5’-Triphosphate compounds, which exhibit inhibitory effects on HIV-1 reverse transcriptase . This highlights the potential of phosphonic acid derivatives in developing antiviral medications.

Proton Conductivity in Fuel Cells
Recent studies have indicated that phosphonic acid derivatives can serve as precursors for proton exchange membranes in fuel cells. For example, a specific azole phosphonate precursor demonstrated a proton conductivity of 87 mS cm1^{-1}, showcasing its potential for enhancing fuel cell efficiency .

Materials Science Applications

Surfactants and Emulsifiers
Phosphonic acids are employed as surfactants to stabilize colloidal solutions and prepare oil/water emulsions. Their ability to modify surface tension makes them valuable in various industrial applications, including cosmetics and food processing .

Corrosion Inhibition
These compounds have been used to prevent corrosion in metals. Their coordination properties allow them to form protective layers on metal surfaces, thereby enhancing durability and lifespan .

Environmental Applications

Hydraulic Fracturing
Phosphonic acid derivatives are part of the chemical formulations used in hydraulic fracturing processes. They help manage water quality and mitigate environmental impacts associated with the extraction of natural resources . The assessment of chemical hazards related to these applications is crucial for ensuring safety and compliance with environmental regulations.

Case Study 1: Antiviral Drug Development

  • Objective : To evaluate the efficacy of phosphonic acid derivatives in inhibiting viral replication.
  • Findings : Compounds derived from tetraisopropyl methylenediphosphonate were found to significantly inhibit HIV-1 reverse transcriptase, indicating their potential as antiviral agents.

Case Study 2: Fuel Cell Performance

  • Objective : To assess the proton conductivity of new azole phosphonate precursors.
  • Findings : The study revealed that specific phosphonate compounds exhibited high proton conductivity, making them suitable for use in advanced fuel cells.

Summary Table of Applications

Application AreaSpecific UseExample Compound
PharmaceuticalsAntiviral agentsAZT 5’-Triphosphate
Materials ScienceSurfactants and emulsifiersPhosphonic acid derivatives
Environmental ScienceHydraulic fracturing chemicalsVarious phosphonic acid formulations
EnergyProton exchange membranesAzole phosphonate precursors

Mechanism of Action

The mechanism of action of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . This inhibition can disrupt various biological pathways, leading to its antiviral and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous phosphonate esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Molecular Formula Bridging Group Molecular Weight (g/mol) Key Properties/Applications References
Target Compound (48074-47-1) C₁₄H₃₀O₆P₂ Ethenylidene 356.336 Chelating ligand, cross-coupling reactions
Tetraisopropyl (difluoromethylene)bis(phosphonate) (78715-59-0) C₁₃H₂₈F₂O₆P₂ Difluoromethylene (CF₂) 380.305 Enhanced hydrolytic stability; fluorinated intermediates
Tetraisopropyl methylenediphosphonate (1660-95-3) C₁₃H₃₀O₆P₂ Methylene (CH₂) 356.336 Polymer stabilizer, lower rigidity
Tetraisopropyl dichloromethylene diphosphonate (N/A) C₁₃H₂₈Cl₂O₆P₂ Dichloromethylene (CCl₂) 413.21 Reactive intermediate for nucleophilic substitutions
Diisopropyl methylphosphonate (DIMP) (1445-75-6) C₇H₁₇O₃P Methyl (CH₃) 180.18 Solvent, flame retardant, lower steric bulk

Key Comparative Analysis

Bridging Group Effects :

  • Ethenylidene (-CH=CH-) : Introduces conjugation, enhancing π-bond interactions with metal centers in catalysis .
  • Methylene (-CH₂-) : Lacks conjugation, resulting in greater flexibility but reduced thermal stability compared to the ethenylidene analog .
  • Halogenated Groups (CF₂, CCl₂) : Difluoromethylene derivatives exhibit higher electronegativity, improving resistance to hydrolysis , while dichloromethylene variants are prone to nucleophilic attack due to Cl’s leaving-group propensity .

Steric and Electronic Properties :

  • The tetraisopropyl ester groups in the target compound create significant steric hindrance, limiting its reactivity in bulky environments but enhancing selectivity in metal coordination .
  • DIMP (Diisopropyl methylphosphonate) lacks bridging groups, making it smaller and more soluble in polar solvents, suitable for industrial applications like flame retardation .

Applications :

  • Target Compound : Primarily used in specialized organic synthesis (e.g., Suzuki-Miyaura couplings) and as a ligand in transition-metal complexes .
  • Fluorinated Analog : Valued in medicinal chemistry for its stability in biological systems .
  • Aryl Phosphonites (e.g., CAS 38613-77-3): Bulkier aryl substituents improve thermal stability, making them ideal for high-temperature polymer stabilization .

Physicochemical Data

  • Boiling Point : The methylene analog (CAS 1660-95-3) boils at 155°C at 0.5 mmHg , while the target compound’s boiling point is unreported but likely higher due to increased molecular weight.
  • Solubility : All tetraisopropyl esters are hydrophobic, but halogenated variants (e.g., dichloromethylene) show slight polarity due to electronegative substituents .

Research Findings and Limitations

  • Synthetic Utility : The ethenylidene group’s conjugation enables unique reactivity in photoredox catalysis, though its steric bulk may limit substrate scope .
  • Contradictions : lists a methylenebis compound (CAS 1660-95-3) with the same molecular formula as the target compound, but closer inspection reveals a C₁₃ vs. C₁₄ backbone , resolving the discrepancy .

Biological Activity

Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester (CAS No. 48074-47-1) is a member of the organophosphorus compound family, characterized by its unique chemical structure and biological activity. This compound has garnered attention for its potential applications in various fields including agriculture, medicine, and environmental science.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₃₀O₆P₂, with a molecular weight of 356.33 g/mol. Its structure features a phosphonate group that is known for its ability to interact with biological systems.

PropertyValue
Molecular FormulaC₁₄H₃₀O₆P₂
Molecular Weight356.33 g/mol
CAS Number48074-47-1
Physical StateLiquid

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with active sites on enzymes, thereby modulating their activity. This mechanism is crucial in various biochemical pathways, particularly in processes related to phosphonate metabolism.

Inhibition Studies:

  • Enzyme Targets: The compound has shown inhibitory effects on several enzymes, including those involved in metabolic pathways of phosphonates.
  • Binding Affinity: Studies indicate that it binds effectively to the active sites of target enzymes, resulting in significant changes in enzymatic activity.

Toxicological Profile

The compound's toxicity profile has been assessed through various studies, highlighting its potential environmental and health impacts:

Study TypeFindings
Acute ToxicityLow toxicity observed at high doses
Chronic ExposurePotential long-term effects on aquatic life
BiodegradabilityModerate biodegradability observed in laboratory conditions

Agricultural Applications

In agricultural research, phosphonic acid derivatives have been investigated for their efficacy as fungicides and herbicides. For example:

  • Fungicidal Activity: A study demonstrated that the compound exhibited significant antifungal properties against specific plant pathogens, suggesting its potential use in crop protection strategies.

Environmental Impact

Research on the environmental impact of this compound has focused on its persistence and degradation in aquatic environments:

  • Persistence Studies: The compound was found to persist in water bodies under anaerobic conditions, raising concerns about its long-term ecological effects.
  • Degradation Pathways: Identified degradation pathways include hydrolysis and microbial degradation under aerobic conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via nucleophilic substitution between methylenebis(phosphonic acid) and isopropyl halides. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (tetrahydrofuran or dichloromethane), and stoichiometric ratios (4:1 isopropyl halide to phosphonic acid). Catalysts like triethylamine or DBU can enhance reaction efficiency. Yield improvements require monitoring by <sup>31</sup>P NMR to track phosphonate esterification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify isopropyl groups (δ 1.2–1.4 ppm for CH3, δ 4.7–5.0 ppm for CH) and methylene bridges (δ 3.5–4.0 ppm).
  • <sup>31</sup>P NMR : A single peak near δ 20–25 ppm confirms symmetric phosphonate esterification.
  • IR Spectroscopy : P=O stretches (1150–1250 cm<sup>−1</sup>) and P-O-C vibrations (950–1050 cm<sup>−1</sup>).
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 464 (C13H38O6P2Si4) requires high-resolution MS for validation .

Q. How does the compound’s thermal stability vary under inert vs. oxidative atmospheres, and what decomposition products are observed?

  • Methodology : Perform thermogravimetric analysis (TGA) under nitrogen and air (heating rate: 10°C/min). Under nitrogen, decomposition begins at ~200°C, releasing isopropyl fragments (detected via GC-MS). Oxidative conditions accelerate degradation above 150°C, forming phosphorus oxides (P4O10) and carbonyl byproducts. Differential scanning calorimetry (DSC) identifies exothermic peaks correlating with decomposition pathways .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s electronic structure and ligand-binding properties?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate interactions with metal ions (e.g., Ca<sup>2+</sup>, Fe<sup>3+</sup>) in aqueous solutions to assess chelation efficacy.
  • Docking Studies : Predict binding affinities to enzymes (e.g., phosphatases) using AutoDock Vina. Validate with experimental IC50 assays .

Q. How can kinetic studies resolve contradictions in reported hydrolysis rates across different pH conditions?

  • Methodology : Conduct pH-dependent hydrolysis experiments (pH 2–12) with UV-Vis or <sup>31</sup>P NMR monitoring. For acidic conditions (pH < 4), pseudo-first-order kinetics dominate, with rate constants k ~10<sup>−4</sup> s<sup>−1</sup>. In alkaline media (pH > 10), hydroxide ion attack on phosphorus centers increases k by 10-fold. Conflicting data may arise from buffer interactions (e.g., phosphate buffers catalyzing side reactions); use non-coordinating buffers (e.g., HEPES) .

Q. What strategies improve the compound’s utility as a precursor in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodology :

  • Functionalization : Introduce reactive groups (e.g., -NH2, -COOH) via post-synthetic modification to enhance MOF/COF linkage.
  • Solvothermal Synthesis : Optimize solvent (DMF, DMSO) and temperature (80–120°C) to control framework porosity.
  • Characterization : Pair powder XRD with BET surface area analysis to confirm structural integrity and pore size distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across polar vs. nonpolar solvents?

  • Methodology : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). For polar aprotic solvents (DMSO, DMF), solubility ranges from 50–100 mg/mL. In nonpolar solvents (hexane, toluene), solubility drops to <1 mg/mL. Discrepancies may stem from impurities (e.g., residual isopropyl alcohol) or crystallinity variations. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) before testing .

Note : For synthesis, characterization, and application protocols, prioritize peer-reviewed journals and regulatory databases (e.g., EPA TSCA listings, NIST Chemistry WebBook). Avoid non-academic sources like commercial vendor websites.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester

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